molecular formula C17H19N3O B1677648 Phentolamine CAS No. 50-60-2

Phentolamine

Cat. No.: B1677648
CAS No.: 50-60-2
M. Wt: 281.35 g/mol
InChI Key: MRBDMNSDAVCSSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phentolamine can be synthesized through a multi-step process. One common method involves the reaction of 3’-hydroxy-4-methyl diphenylamine with 2-chloromethyl imidazoline hydrochloride in the presence of xylene to produce this compound hydrochloride. This intermediate is then refined and reacted with methanesulfonic acid to yield this compound mesylate .

Industrial Production Methods: In industrial settings, this compound mesylate is prepared by adding alkalized mesoporous MCM-41 into a this compound hydrochloride solution, followed by stirring under heating conditions. The mixture is then filtered, cooled, and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phentolamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazoline ring structure.

    Substitution: Substitution reactions can occur at the aromatic rings or the imidazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Phentolamine has a wide range of scientific research applications:

Properties

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBDMNSDAVCSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65-28-1 (mesylate (salt)), 73-05-2 (mono-hydrochloride)
Record name Phentolamine [INN:BAN]
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DSSTOX Substance ID

DTXSID4023462
Record name Phentolamine
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Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phentolamine
Source Human Metabolome Database (HMDB)
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Solubility

2.72e-01 g/L
Record name Phentolamine
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Mechanism of Action

Phentolamine produces its therapeutic actions by competitively blocking alpha-adrenergic receptors (primarily excitatory responses of smooth muscle and exocrine glands), leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure. The action of phentolamine on the alpha adrenergic receptors is relatively transient and the blocking effect is incomplete. The drug is more effective in antagonizing responses to circulating epinephrine and/or norepinephrine than in antagonizing responses to mediator released at the adrenergic nerve ending. Phentolamine also stimulates β-adrenergic receptors and produces a positive inotropic and chronotropic effect on the heart and increases cardiac output., Phentolamine inhibits responses to adrenergic stimuli by competitively blocking a-adrenergic receptors (primarily excitatory responses of smooth muscle and exocrine glands), but the action of the drug is relatively transient and a-adrenergic blockade is incomplete. Phentolamine has greater a-adrenergic blocking effects than does tolazoline. Phentolamine is more effective in antagonizing responses to circulating epinephrine and/or norepinephrine than in antagonizing responses to mediator released at the adrenergic nerve ending. The drug causes peripheral vasodilation and decreases peripheral resistance, primarily by direct relaxation of vascular smooth muscle, but a-adrenergic blockade also contributes to vasodilation. Phentolamine also stimulates beta-adrenergic receptors and produces a positive inotropic and chronotropic effect on the heart and increases cardiac output., DIFFERENCES IN PLASMA GLUCOSE & LACTOSE OBSERVED SUGGEST PROTECTION OF HEPATIC METABOLISM IN PHENTOLAMINE-TREATED ENDOTOXIC RATS (FASTED MALE RATS ADMIN E COLI ENDOTOXIN 25 MG/KG/IP) BY PREVENTION OF EXCESSIVE HEPATIC HYPOXIA., INFUSION OF PHENTOLAMINE AUGMENTED ACUTE INSULIN RESPONSE & GLUCOSE TOLERANCE., COMPARISON OF CARDIOVASCULAR ACTIONS OF DIHYDRALAZINE, PHENTOLAMINE, & PRAZOSIN IN SPONTANEOUSLY HYPERTENSIVE RATS IS DISCUSSED., For more Mechanism of Action (Complete) data for Phentolamine (8 total), please visit the HSDB record page.
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Record name Phentolamine
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Color/Form

Crystals

CAS No.

50-60-2
Record name Phentolamine
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Record name Phentolamine [INN:BAN]
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Record name Phentolamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 °C, Bitter crystals; MP: 239-240 °C. One gram dissolves in 50 mL water, in 70 mL alcohol. Very slightly soluble in chloroform. Practically insoluble in acetone, ethyl acetate. pH of 1% aqueous solution 4.5 to 5.5. Aqueous solutions cannot be stored. /Phentolamin hydrochloride/, 174.5 °C
Record name Phentolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00692
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Record name Phentolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phentolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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